

crystal structure of 2-Chloro-3-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzaldehyde

CAS No.: 56962-10-8

Cat. No.: B1361139

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An In-Depth Technical Guide to the Crystal Structure of **2-Chloro-3-hydroxybenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and analytical approaches required to determine and understand the crystal structure of **2-Chloro-3-hydroxybenzaldehyde**. As a versatile synthetic intermediate, the solid-state structure of this compound is pivotal in dictating its physical, chemical, and ultimately, biological properties. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the logic of structural analysis, grounded in authoritative scientific principles.

Introduction to 2-Chloro-3-hydroxybenzaldehyde

2-Chloro-3-hydroxybenzaldehyde (CAS No: 56962-10-8, Molecular Formula: $C_7H_5ClO_2$) is an aromatic aldehyde featuring three distinct functional groups on the benzene ring: an aldehyde, a hydroxyl, and a chloro group.^{[1][2]} This trifunctional arrangement makes it a valuable precursor for synthesizing a wide array of more complex molecules in the fields of

pharmaceuticals and materials science.[1] The precise three-dimensional arrangement of atoms in the solid state—its crystal structure—governs critical parameters such as solubility, stability, and intermolecular interactions, which are fundamental to its application in drug design and materials engineering.[3] X-ray crystallography remains the definitive method for elucidating this atomic arrangement.[3]

Table 1: Physicochemical Properties of **2-Chloro-3-hydroxybenzaldehyde**



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Synthesis and Single Crystal Growth

The regiochemical challenges presented by the desired 1,2,3-substitution pattern make the direct synthesis of **2-Chloro-3-hydroxybenzaldehyde** complex.[1] Standard electrophilic aromatic substitution reactions on substituted phenols often yield a mixture of isomers. For instance, the Reimer-Tiemann reaction, a common method for ortho-formylating phenols, can be influenced by reaction conditions, and its application to a starting material like o-chlorophenol may not selectively yield the desired product.[1] A documented synthesis of the isomer 3-chloro-2-hydroxybenzaldehyde from o-chlorophenol highlights the formation of 3-chloro-4-hydroxybenzaldehyde as a significant side product, underscoring the need for careful route selection and purification.[1][4]

Protocol for Single Crystal Growth of Organic Compounds

Obtaining a high-quality single crystal is the most critical and often the most challenging step for single-crystal X-ray diffraction (SCXRD). The quality of the resulting diffraction data is directly dependent on the quality of the crystal.[5] The primary objective is to allow crystals to form slowly and without disturbance.[6]

Step-by-Step Methodology:

- **Purification of the Compound:** Ensure the starting material is of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction. Standard purification techniques like column chromatography or recrystallization should be employed.
- **Solvent Selection:** The ideal solvent is one in which the compound is moderately soluble.[6] Highly soluble compounds tend to form small crystals, while very low solubility hinders the process. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane) is recommended to identify a suitable system.
- **Crystallization Technique: Slow Evaporation:**
 - Prepare a nearly saturated solution of **2-Chloro-3-hydroxybenzaldehyde** in the chosen solvent in a clean, dust-free vessel (e.g., a small vial or test tube).[6]
 - Filter the solution through a syringe filter or a small plug of cotton wool into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.[6]
 - Cover the vessel with a cap or parafilm. Pierce a few small holes in the cover with a needle to allow for very slow evaporation of the solvent.[5]
 - Place the vessel in a location free from vibrations and temperature fluctuations.[6]
- **Crystallization Technique: Vapor Diffusion:**
 - Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble). Place this solution in a small, open vial.

- Place the small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the "good" solvent).
- Slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, promoting slow crystal growth.
- **Crystal Harvesting:** Once crystals of a suitable size (ideally 0.1-0.3 mm in all dimensions) and quality (transparent, no visible cracks or defects) have formed, they must be carefully harvested.^[5] Use a cryo-loop to gently remove a crystal from the solution along with a drop of the mother liquor or a cryoprotectant oil to prevent it from drying out and cracking.^[7]

Structural Elucidation by X-ray Diffraction

X-ray diffraction is the cornerstone of crystal structure analysis, providing precise information on bond lengths, bond angles, and intermolecular interactions.^[3]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for structure determination, offering unambiguous atomic arrangement data.^[8]

Experimental Workflow:

- **Crystal Mounting:** The harvested crystal is mounted on a goniometer head in the diffractometer.^[7] The crystal is maintained at a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage.^[3]
- **Unit Cell Determination:** A few initial diffraction images are collected to locate reflections and determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.^[7]
- **Data Collection:** A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam (commonly Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).^[3] The instrument records the position and intensity of thousands of diffracted X-ray spots.
- **Data Reduction:** The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection.^[9]

- Structure Solution and Refinement:
 - The initial crystal structure is solved using direct methods, which mathematically phase the reflection intensities to generate an initial electron density map.[9]
 - This initial model is then refined using a full-matrix least-squares on F^2 method. In this iterative process, the atomic positions and thermal parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[3][9]
 - Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]



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Caption: General workflow for single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction (PXRD)

When suitable single crystals cannot be grown, Powder X-ray Diffraction (PXRD) serves as a valuable alternative for structural investigation of microcrystalline solids.[10] Instead of a single crystal, a finely ground powder containing thousands of randomly oriented crystallites is used.

The structure determination process from powder data typically involves:

- Data Collection: Obtaining a high-quality powder diffraction pattern.

- Indexing: Determining the unit cell parameters from the peak positions.[11]
- Structure Solution: Often performed using direct-space methods, where trial structures are generated and their calculated powder patterns are compared against the experimental data. [12][13]
- Rietveld Refinement: The final step where the entire calculated diffraction profile is fitted to the experimental data to refine the atomic positions and other structural parameters.[11]

Crystallographic Data for Substituted Benzaldehydes

While specific crystallographic data for **2-Chloro-3-hydroxybenzaldehyde** is not readily available in public databases, the following table provides an illustrative example of typical parameters reported for substituted benzaldehyde derivatives.[3][9] These parameters define the size and shape of the unit cell and the arrangement of molecules within it.

Table 2: Representative Crystallographic Data for a Benzaldehyde Derivative



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Analysis of Molecular and Supramolecular Structure

The crystal structure reveals not only the geometry of the individual molecule but also how molecules pack together in the solid state, which is governed by intermolecular interactions.

Intermolecular Interactions

The crystal packing of **2-Chloro-3-hydroxybenzaldehyde** is expected to be dominated by a network of non-covalent interactions. The analysis of similar multi-substituted benzaldehyde derivatives shows that weak interactions like C–H···O hydrogen bonds, π – π stacking, and halogen bonding play crucial roles in forming the supramolecular assemblies.[14][15]

- **Hydrogen Bonding:** The hydroxyl group is a strong hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. This could lead to strong O–H···O hydrogen bonds, forming chains or dimeric motifs that are common in such structures.
- **C–H···O Interactions:** The aromatic and aldehyde C–H groups can act as weak hydrogen bond donors to the carbonyl or hydroxyl oxygens of neighboring molecules.[14]
- **Halogen Bonding:** The chlorine atom can participate in halogen bonding, acting as an electrophilic region (the σ -hole) that interacts with nucleophilic atoms like oxygen.
- **π – π Stacking:** The aromatic rings can stack on top of each other, contributing to the overall stability of the crystal lattice.[14]



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Caption: Potential intermolecular interactions in the crystal lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[3] It partitions the crystal space into regions belonging to each molecule, allowing for the mapping of different intermolecular contact types and their relative contributions to the overall crystal packing. This provides a visual fingerprint of the supramolecular environment.[3]

Spectroscopic and Computational Corroboration

A multi-technique approach, combining crystallographic data with spectroscopic and computational methods, provides a more complete and validated structural understanding.[10][12]

FT-IR Spectroscopy

Infrared spectroscopy probes the vibrational modes of functional groups. For **2-Chloro-3-hydroxybenzaldehyde**, the spectrum is expected to show characteristic absorption bands:

- O–H Stretch: A broad band in the region of 3200-3600 cm^{-1} , indicative of the hydroxyl group. Its broadness suggests involvement in hydrogen bonding.
- Aromatic C–H Stretch: Weak to medium absorptions just above 3000 cm^{-1} .[\[16\]](#)
- Aldehyde C–H Stretch: Two characteristic weak bands around 2720-2820 cm^{-1} .[\[16\]](#)[\[17\]](#)
- C=O Stretch (Carbonyl): A very strong, sharp absorption around 1680-1705 cm^{-1} . Conjugation with the aromatic ring lowers the frequency compared to saturated aldehydes. [\[17\]](#)[\[18\]](#)
- Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm^{-1} region.[\[16\]](#)
- C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm^{-1} .

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms.

- ^1H NMR: The spectrum would show a singlet for the aldehyde proton (~9.5-10.5 ppm), a singlet for the hydroxyl proton (variable, depending on solvent and concentration), and a set of coupled multiplets for the three aromatic protons in their characteristic region (~6.5-8.0 ppm).
- ^{13}C NMR: The spectrum would display seven distinct signals: one for the aldehyde carbon (~190 ppm), and six for the aromatic carbons, with chemical shifts influenced by the attached substituents (Cl, OH, CHO).[19]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental findings.[1]

- Geometry Optimization: A calculated gas-phase structure can be compared with the experimental crystal structure to assess the effects of crystal packing on molecular conformation.
- Interaction Energy Calculations: The strength of intermolecular interactions, such as hydrogen bond dimers, can be quantified.[1]
- Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the electronic structure, including charge distribution and intramolecular charge transfer between orbitals, helping to explain the molecule's reactivity.[1]



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Caption: Integrated workflow for structural characterization.

Conclusion

The determination of the crystal structure of **2-Chloro-3-hydroxybenzaldehyde** is a multi-faceted process that integrates synthesis, crystal growth, advanced diffraction techniques, spectroscopy, and computational analysis. A thorough understanding of its solid-state structure, particularly the nuances of its intermolecular interactions, is indispensable for researchers. It provides the fundamental knowledge required to rationalize its physicochemical properties and to intelligently design new molecules with enhanced efficacy and functionality for applications in drug discovery and materials science.

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